Home > Products > Screening Compounds P23580 > Veldoreotide (TFA)
Veldoreotide (TFA) -

Veldoreotide (TFA)

Catalog Number: EVT-15271835
CAS Number:
Molecular Formula: C62H75F3N12O12
Molecular Weight: 1237.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Veldoreotide involves complex peptide synthesis techniques. One common method is the solid-phase peptide synthesis approach, which allows for the sequential addition of amino acids to form the desired peptide chain. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the amino acids are protected during synthesis to prevent unwanted reactions.

In one reported synthesis strategy, Veldoreotide is constructed through a series of coupling reactions using various coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-hydroxy succinimide. The final product is purified through high-performance liquid chromatography techniques to ensure high purity and yield .

Molecular Structure Analysis

The molecular formula of Veldoreotide is C60H74N12O10C_{60}H_{74}N_{12}O_{10}, with a molecular weight of approximately 1123.3 g/mol. The structure features multiple amino acid residues arranged in a specific sequence that allows for its biological activity. The compound's three-dimensional conformation is crucial for its interaction with somatostatin receptors, influencing its efficacy as a therapeutic agent.

Structural Data

  • Molecular Weight: 1123.3 g/mol
  • Molecular Formula: C60H74N12O10C_{60}H_{74}N_{12}O_{10}
  • CAS Number: 252845-37-7
Chemical Reactions Analysis

Veldoreotide participates in various chemical reactions primarily associated with its interactions with biological receptors. Upon administration, it binds to somatostatin receptors, leading to downstream signaling pathways that result in reduced secretion of growth hormone.

The primary reactions include:

  • Binding Reactions: Veldoreotide binds effectively to somatostatin receptors (SSTR2, SSTR4, SSTR5), initiating G-protein coupled receptor signaling.
  • Inhibition Reactions: It inhibits cell proliferation and chromogranin A secretion in tumor cells expressing these receptors .
Mechanism of Action

Veldoreotide acts as a full agonist at somatostatin receptor subtypes 2, 4, and 5. Upon binding to these receptors, it activates G-protein signaling pathways that lead to the inhibition of adenylate cyclase activity. This results in decreased intracellular cyclic adenosine monophosphate levels, ultimately reducing the secretion of growth hormone from pituitary adenomas.

In experimental models, Veldoreotide has shown significant efficacy in reducing growth hormone levels compared to other somatostatin analogues like Octreotide and Pasireotide .

Physical and Chemical Properties Analysis

Veldoreotide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Requires storage away from moisture at temperatures below -20°C for long-term stability.

Relevant Data

  • Storage Conditions: Keep away from moisture; solid form at -20°C for up to three years.
  • Molecular Weight: Approximately 1123.3 g/mol.
Applications

Veldoreotide has significant applications in clinical settings:

  • Treatment of Acromegaly: It is primarily used for patients who do not respond adequately to other treatments.
  • Management of Neuroendocrine Tumors: Its ability to inhibit hormone secretion makes it valuable in treating certain types of neuroendocrine tumors.

Research continues into expanding its use for other conditions related to hormonal dysregulation and tumor growth inhibition .

Molecular Mechanisms of Veldoreotide (TFA) in Somatostatin Receptor Modulation

Structural Determinants of SSTR2/4/5 Selectivity and Binding Affinity

Veldoreotide (DG3173; PTR-3173) is a synthetic cyclic hexapeptide somatostatin analog engineered for selective agonism at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, SSTR5). Its molecular architecture features critical D-amino acid substitutions that stabilize a bioactive conformation resistant to enzymatic degradation, while a unique cyclic scaffold enhances receptor-binding specificity. Unlike first-generation analogs (e.g., octreotide), veldoreotide lacks affinity for SSTR1 and SSTR3, attributable to its distinct spatial arrangement of side chains that sterically hinder interactions with these subtypes [3] [4].

Binding affinity studies using radiolabeled ligands reveal sub-nanomolar to low-nanomolar EC₅₀ values for target receptors: 10.5 nM for SSTR4, 37.6 nM for SSTR2, and 31.3 nM for SSTR3 (though SSTR3 activation is functionally negligible). The exceptional affinity for SSTR4—approximately 3.6-fold higher than for SSTR2—stems from hydrogen bonding between veldoreotide’s C-terminal carbamoyl group and transmembrane residues in SSTR4’s ligand pocket. This interaction is absent in SSTR1/SSTR3, explaining subtype exclusion [1] [5] [10].

Table 1: Binding Affinities of Veldoreotide (TFA) at Somatostatin Receptor Subtypes

Receptor SubtypeEC₅₀ (nM)Relative Selectivity vs. Octreotide
SSTR410.5 ± 3.4>100-fold higher
SSTR510.5 ± 3.4*5-fold higher
SSTR237.6 ± 4.5Comparable
SSTR331.3 ± 14.4Low functional activity

Data from fluorescence-based membrane potential assays in HEK293 cells [4] [5]. *SSTR5 EC₅₀ matches SSTR4 due to structural homology in ligand-binding domains [3].

Signal Transduction Pathways Activated by Veldoreotide-TFA-Receptor Complexes

Upon binding SSTR2/4/5, veldoreotide (TFA) initiates G-protein-dependent signaling cascades primarily through pertussis toxin-sensitive Gαᵢ/o proteins. Ligand-receptor engagement triggers GDP/GTP exchange on Gα subunits, dissociating Gα-GTP from Gβγ dimers. Downstream effects are subtype-specific:

  • SSTR2/4 Complexes: Preferentially couple to Gαᵢ, inhibiting adenylate cyclase (AC) and reducing cytoplasmic cAMP. In BON-1 neuroendocrine cells, this suppresses chromogranin A (CgA) secretion by 65.3% (SSTR4) and 80.3% (SSTR2). Concurrently, liberated Gβγ subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, hyperpolarizing membranes and inhibiting excitability [3] [7].
  • SSTR5 Complexes: Engage Gα₀ to mobilize phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃-mediated calcium release from the endoplasmic reticulum amplifies protein kinase C (PKC) activation, contributing to veldoreotide’s antiproliferative effects. In SSTR4-expressing BON-1 cells, 10 μM veldoreotide (24h) inhibits proliferation by 71.2%—surpassing native somatostatin-14 (79.7%)—via PKC-dependent cell cycle arrest [1] [3] [10].

Non-canonical pathways include β-arrestin recruitment, which internalizes receptors to terminate signaling. Veldoreotide exhibits balanced G-protein/β-arrestin activation, minimizing receptor desensitization compared to pasireotide [3].

Comparative Analysis of G-Protein Coupling Efficacy Across SSTR Subtypes

Veldoreotide (TFA) demonstrates subtype-biased agonism reflected in divergent G-protein activation efficiencies. Fluorescence-based assays in HEK293 cells co-expressing SSTRs and GIRK2 channels quantify efficacy via Emax (maximal response relative to somatostatin-14):

Table 2: G-Protein Coupling Efficacy of Veldoreotide (TFA) at SSTR Subtypes

ParameterSSTR4SSTR2SSTR5SSTR3
Emax (%)99.5 ± 2.198.4 ± 3.096.9 ± 2.852.0 ± 4.3*
G-Protein FamilyGαᵢ/Gα₀GαᵢGα₀Gαq
Key Effector↓cAMP, ↑GIRK↓cAMP↑PLCβ/PKCMild Ca²⁺ flux

Data normalized to somatostatin-14 (=100%); SSTR3 activation is partial [3].

  • SSTR4 Superiority: Veldoreotide is a full agonist at SSTR4 (Emax 99.5%), outperforming octreotide (Emax 27.4%) and pasireotide (Emax 52.0%) at this subtype. This efficacy arises from stable Gαᵢ₀ coupling, enabling sustained inhibition of adenylyl cyclase. In pain-modulating neurons, SSTR4-Gαᵢ coupling suppresses substance P release, underpinning veldoreotide’s analgesic potential [3] [8].
  • SSTR5 Efficiency: Despite similar Emax to SSTR2 (96.9% vs. 98.4%), veldoreotide’s 10.5 nM EC₅₀ at SSTR5 enhances PLCβ activation kinetics. This drives potent antisecretory effects in pituitary adenomas (GH inhibition IC₅₀: 0.49 nM) [4] [10].
  • SSTR2 Limitations: While veldoreotide activates SSTR2 robustly, its 37.6 nM EC₅₀ is 3.6-fold higher than at SSTR4, reducing biological potency in SSTR2-dominated tissues [5].

This biased signaling profile enables functional selectivity: SSTR4-mediated anti-inflammation, SSTR5-driven hormone suppression, and SSTR2-modulated ion channels [3] [10].

Properties

Product Name

Veldoreotide (TFA)

IUPAC Name

2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C62H75F3N12O12

Molecular Weight

1237.3 g/mol

InChI

InChI=1S/C60H74N12O10.C2HF3O2/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61;3-2(4,5)1(6)7/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77);(H,6,7)/t37-,46+,47+,48-,49+,50+,54+;/m1./s1

InChI Key

KMXURQSBSDDSPX-NTYYTJCMSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.